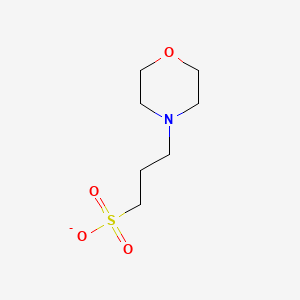

3-(N-morpholino)propanesulfonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-morpholin-4-ylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFYONBTKHTER-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 N Morpholino Propanesulfonate in Biochemical and Molecular Biological Investigations

Role in Enzyme Kinetics and Activity Studies

The choice of buffer is a critical parameter in the design of enzyme assays, as it can significantly influence the catalytic activity and stability of the enzyme under investigation. MOPS is frequently selected for its gentle and non-reactive nature, which helps in maintaining the native functionality of enzymes during kinetic studies. nih.gov

Stabilization of Enzyme Conformation and Catalytic Activity

The primary role of a buffer in enzyme assays is to resist changes in pH, which is crucial as enzymatic activity is often highly dependent on the concentration of hydrogen ions. MOPS is effective in maintaining a stable pH, thereby preserving the ionization state of amino acid residues in the enzyme's active site and on its surface. This is essential for maintaining the enzyme's native three-dimensional structure, or conformation, which is intrinsically linked to its catalytic activity.

Research has shown that the conformational stability of proteins can be influenced by the buffer system used. While some buffers can cause denaturation or aggregation, MOPS is generally considered to be a stabilizing agent. researchgate.net For instance, in studies involving bovine serum albumin (BSA), MOPS has been shown to improve its thermal stability. nih.gov The stabilizing effect of MOPS is attributed to its ability to maintain the pH in a range where the enzyme's structure is most stable.

The concentration of the buffer itself can also play a role in enzyme stability and activity. Studies on the enzyme XenB have shown that the reaction yield increases with MOPS concentration up to a certain point, after which higher concentrations can lead to enzyme inactivation. This highlights the importance of optimizing the buffer concentration for each specific enzyme system.

Influence on Substrate-Enzyme Interaction Dynamics

The interaction between an enzyme and its substrate is a dynamic process that is fundamental to catalysis. The buffer can influence this interaction in several ways, including altering the ionic strength of the medium and direct interactions with the enzyme or substrate. MOPS is often chosen for its minimal interaction with biological molecules.

However, studies have shown that some "Good's buffers," including MOPS, can exhibit inhibitory effects on certain enzymes. For example, in a study on the enzymatic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) by polyester (B1180765) hydrolases, both MOPS and Tris buffers were found to act as competitive inhibitors. nih.gov This means that the buffer molecules compete with the substrate for binding to the enzyme's active site.

The inhibitory effect of MOPS was found to be stronger than that of Tris for the enzymes studied, as indicated by the lower inhibition constant (Ki). nih.gov This suggests that MOPS can interfere with the binding of the polymeric substrate in a groove on the protein surface. nih.gov This finding underscores the importance of carefully selecting a buffer and considering its potential interactions, even for buffers generally considered to be inert.

Below is a data table summarizing the inhibition constants (Ki) for two polyester hydrolases in the presence of MOPS and Tris buffers.

| Enzyme | Buffer | Inhibition Constant (Ki) (M) |

| LC Cutinase (LCC) | MOPS | 0.23 ± 0.04 |

| Tris | 0.48 ± 0.08 | |

| TfCut2 | MOPS | 0.07 ± 0.01 |

| Tris | 0.28 ± 0.05 |

This table presents the inhibition constants (Ki) of two polyester hydrolases, LC Cutinase and TfCut2, in the presence of MOPS and Tris buffers. A lower Ki value indicates stronger inhibition. Data sourced from a study on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. nih.gov

Considerations for Coenzyme and Cofactor Dependencies in 3-(N-morpholino)propanesulfonate Buffered Systems

Many enzymes require non-protein chemical compounds called cofactors or coenzymes to carry out their catalytic function. The stability and availability of these molecules can be influenced by the buffer system. MOPS is often considered a suitable buffer for studying metalloenzymes because it does not chelate most metal ions. nih.gov This is a significant advantage over buffers like phosphate (B84403), which can form complexes with divalent cations that are essential for the activity of some enzymes. nih.gov

The choice of buffer can be critical for cofactor-dependent enzymes. For example, in the study of isocitrate dehydrogenase, a MOPS buffer was used to maintain the pH while ensuring the availability of the MgCl₂ cofactor. researchgate.net Similarly, in assays for ribokinase and galactokinase activity with pyrophosphate as a cofactor, a MOPS buffer was employed. researchgate.net The inert nature of MOPS towards many metal ions makes it a reliable choice for enzymatic assays where these ions play a crucial role.

Utility in Protein Chemistry and Biophysical Characterization

Beyond enzyme kinetics, MOPS is a valuable tool in the broader fields of protein chemistry and biophysical characterization. Its buffering capacity and biocompatibility make it suitable for a variety of techniques aimed at studying protein structure and function.

Protein Purification Methodologies

Protein purification is a fundamental process in biochemistry, involving the isolation of a specific protein from a complex mixture. The choice of buffer is critical at every stage of purification to maintain the protein's stability and activity. MOPS is frequently used in lysis buffers, which are used to break open cells and release their protein content, as well as in buffers for various chromatography techniques. creative-proteomics.com

The initial steps of protein purification, extraction and isolation, are critical for obtaining a high yield of functional protein. A primary challenge during these steps is maintaining the solubility and stability of the target protein once it is removed from its native cellular environment. The buffer plays a key role in preventing protein aggregation and denaturation.

MOPS, with its suitable pH range, provides a mild and stable environment that helps to maintain the natural conformation of proteins during extraction. creative-proteomics.com This is particularly important as many proteins have an isoelectric point (pI) near the pH range that MOPS effectively buffers, and proteins are least soluble at their pI. By maintaining the pH away from the pI, MOPS helps to keep proteins in a soluble state.

The biocompatibility of MOPS is another key factor in its use during protein extraction. creative-proteomics.com It is considered gentle on proteins and does not interfere with their structure or function, which is crucial for preserving the integrity of the target protein. nih.gov While quantitative data on the direct impact of MOPS on protein solubility and yield during extraction is often context-dependent on the specific protein and extraction method, its widespread use is a testament to its effectiveness in maintaining protein stability. The use of a suitable buffer like MOPS is a critical first step in a successful protein purification protocol. creative-proteomics.com

Applications in Chromatographic Techniques (e.g., Ion Exchange, Gel Filtration, Affinity Chromatography)

This compound (MOPS) is a zwitterionic biological buffer that is frequently utilized in various protein purification protocols involving chromatographic techniques. Its utility stems from a pKa of 7.2, which provides stable buffering capacity in the near-neutral pH range of 6.5 to 7.9, a range where many proteins exhibit optimal stability. Furthermore, MOPS is favored for its minimal interaction with many proteins and its inability to form significant complexes with most metal ions, which preserves the integrity of both the protein of interest and the chromatographic matrix.

For gel filtration chromatography , also known as size exclusion chromatography, the separation principle is based on the hydrodynamic radius of the molecules. The buffer's role in this technique is to ensure the protein remains in its native, folded state and does not interact with the chromatography matrix. MOPS is an effective buffer for gel filtration because it helps to maintain the physiological pH required for the stability of many proteins, preventing aggregation or denaturation that would alter their effective size and lead to inaccurate separation.

In affinity chromatography , which relies on the specific binding interaction between a protein and a ligand immobilized on the resin, the buffer must not interfere with this binding. The non-coordinating nature of MOPS with most metal ions makes it an excellent choice for affinity chromatography techniques that involve metalloproteins or metal-ion affinity chromatography (IMAC), where the binding of a tagged protein is mediated by a chelated metal ion. By not competing for metal ion binding, MOPS ensures that the specific interaction between the protein and the immobilized ligand is not disrupted.

| Chromatographic Technique | Role of this compound (MOPS) | Key Advantages |

| Ion Exchange Chromatography | Maintains a constant pH to control the net charge of the protein. | Zwitterionic nature provides buffering without high ionic strength, allowing for controlled elution. |

| Gel Filtration Chromatography | Ensures protein stability and prevents aggregation by maintaining a physiological pH. | Promotes accurate separation based on the native size and shape of the protein. |

| Affinity Chromatography | Provides a stable pH environment without interfering with specific binding interactions. | Non-coordinating with most metal ions, making it ideal for metalloprotein purification and IMAC. |

Role in Dialysis and Buffer Exchange Protocols

Dialysis and buffer exchange are fundamental techniques used to alter the composition of the buffer in which a protein is dissolved. These processes are critical for removing salts, small molecules, or detergents, and for preparing a protein sample for downstream applications such as enzymatic assays, structural studies, or storage. The primary requirement for a buffer in these protocols is to maintain a stable pH to ensure the protein's structural integrity and biological activity are preserved.

MOPS is frequently employed in dialysis and buffer exchange due to its reliable buffering capacity within a physiologically relevant pH range. As a zwitterionic buffer, it helps to prevent significant fluctuations in pH that could lead to protein denaturation or precipitation during the removal of the original buffer components and the introduction of the new buffer. The choice of MOPS is particularly advantageous when the final application is sensitive to the presence of certain ions, as MOPS itself is relatively inert and does not interact with a wide range of biological molecules.

The process of dialysis involves the diffusion of small molecules across a semi-permeable membrane, while the larger protein molecules are retained. A stable pH, maintained by a buffer like MOPS in the dialysis buffer (dialysate), is crucial to prevent any adverse effects on the protein's conformation and solubility as the concentration of salts and other small molecules in the sample changes. Similarly, in buffer exchange protocols that may utilize techniques like diafiltration or desalting columns, a MOPS-containing buffer can be used to efficiently replace the initial buffer while safeguarding the protein's stability.

Protein Crystallization Techniques

The formation of well-ordered crystals is a prerequisite for determining the three-dimensional structure of proteins by X-ray crystallography. The process of protein crystallization is highly sensitive to a multitude of factors, including pH, precipitant concentration, and the composition of the buffer.

Facilitation of Macromolecular Crystallization Conditions

The selection of an appropriate buffer is a critical step in creating conditions conducive to macromolecular crystallization. The pH of the solution directly influences the surface charge of a protein, which in turn affects its solubility and the intermolecular interactions that lead to crystal formation. MOPS is often included in commercially available crystallization screening kits due to its effective buffering range between pH 6.5 and 7.7. This pH range is frequently successful for the crystallization of a wide variety of proteins.

By maintaining a stable pH, MOPS helps to control the protonation state of the ionizable residues on the protein surface. This is crucial for achieving the supersaturated state necessary for nucleation and subsequent crystal growth. The zwitterionic nature of MOPS can also be beneficial in modulating the ionic strength of the crystallization medium, which is another key parameter that influences protein solubility. The systematic screening of different pH values, often facilitated by a range of buffers including MOPS, is a standard approach to identify the optimal conditions for crystallization.

Influence on Crystal Growth and Morphology

The composition of the buffer can not only determine whether a protein will crystallize but also influence the size, shape (morphology), and diffraction quality of the resulting crystals. While the direct influence of MOPS on crystal morphology is protein-specific, its role in maintaining a stable pH environment is fundamental to controlled crystal growth. Fluctuations in pH can lead to the formation of amorphous precipitate instead of well-ordered crystals or can result in the growth of small, poorly formed crystals.

The chemical nature of the buffer molecule itself can sometimes play a role in crystal packing through non-covalent interactions with the protein surface. Although MOPS is generally considered to be a non-interacting buffer, its presence in the crystallization drop can subtly influence the crystal lattice contacts. The optimization of crystallization conditions often involves fine-tuning the buffer concentration and pH, and the use of a reliable buffer like MOPS is essential for the reproducibility of these experiments.

Spectroscopic and Structural Analyses of Proteins

Spectroscopic techniques are invaluable tools for investigating the structure and function of proteins. The choice of buffer for these analyses is critical to avoid interference with the measurements and to ensure the protein maintains its native conformation.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides information about the proportions of alpha-helices, beta-sheets, and random coils in the protein.

For accurate CD measurements, the buffer components must not absorb significantly in the far-UV region (typically 190-250 nm) where the peptide backbone absorbs. MOPS is a suitable buffer for CD spectroscopy because it has a low UV absorbance in this critical wavelength range. This ensures that the measured signal is predominantly from the protein of interest, allowing for a more accurate determination of its secondary structure.

Furthermore, maintaining a constant pH is essential for CD studies, as changes in pH can induce conformational changes in the protein, which would be reflected in the CD spectrum. The reliable buffering capacity of MOPS ensures a stable pH environment throughout the experiment, allowing for the investigation of the protein's intrinsic secondary structure under specific conditions.

| Technique | Role of this compound (MOPS) | Key Advantages |

| Protein Crystallization | ||

| Facilitation of Conditions | Maintains a stable pH to control protein surface charge and solubility, promoting supersaturation. | Effective buffering in the commonly successful pH range of 6.5-7.7 for crystallization. |

| Influence on Crystal Growth | Provides a stable environment for controlled crystal growth, potentially influencing crystal quality. | Ensures reproducibility of crystallization experiments. |

| Spectroscopic Analysis | ||

| Circular Dichroism | Provides a stable pH environment for secondary structure analysis. | Low UV absorbance in the far-UV region, minimizing interference with measurements. |

Fluorescence Spectroscopy for Conformational Dynamics

This compound (MOPS) is frequently utilized as a buffering agent in fluorescence spectroscopy studies aimed at elucidating the conformational dynamics of proteins. Its stable pH range of 6.5 to 7.9 is ideal for maintaining near-neutral conditions required for many biological systems. The choice of buffer is critical in such experiments, as it can influence protein stability and folding kinetics.

In single-molecule fluorescence resonance energy transfer (sm-FRET) experiments, MOPS has been shown to be a reliable buffer for studying protein folding. For instance, in studies of the protein BBL, MOPS buffer maintained a constant pH of 7.35 (at 279 K) across a range of guanidinium (B1211019) chloride (GdmCl) concentrations from 0 to 6 M. nih.gov This stability is crucial for accurately determining the midpoint of denaturation transitions. In contrast, phosphate buffers, which are sensitive to salt concentrations, can experience significant pH drops, leading to artifactual results. nih.gov The stability of BBL, for example, decreases rapidly with a drop in pH below 7, which can be inadvertently caused by using an inappropriate buffer system. nih.gov

MOPS has also been found to have a direct effect on the fluorescence of certain dyes. In one study, MOPS was shown to amplify the fluorescence of the FAM-labeled aptamer CAO-13, a property not commonly observed with other buffers. researchgate.net The pH of the MOPS buffer was a significant factor in this fluorescence quenching and amplification effect. researchgate.net This highlights the importance of considering potential interactions between the buffer and the fluorescent probes used in an assay.

The intrinsic fluorescence of amino acids like tryptophan and tyrosine is often used to monitor protein folding and unfolding. unito.it These residues' fluorescence properties are sensitive to their local environment, which changes as the protein adopts different conformations. unito.it Maintaining a stable pH with a buffer like MOPS is essential for ensuring that observed fluorescence changes are due to conformational shifts rather than pH fluctuations.

| Buffer System | GdmCl Concentration Range | Observed pH Range (at 279 K) | Reported Denaturation Midpoint (Cm) for BBL |

|---|---|---|---|

| MOPS | 0 - 6 M | 7.35 ± 0.05 | ~4 M |

| Phosphate | 0 - 6 M | Drops to < 6.0 | ~2.4 M |

Nuclear Magnetic Resonance (NMR) Studies in this compound Media

While less commonly documented than its use in other applications, MOPS can be employed as a buffering agent in Nuclear Magnetic Resonance (NMR) studies of biomolecules. The selection of a buffer for NMR spectroscopy is critical, as the buffer components must not interfere with the signals from the macromolecule of interest. Good's buffers, including MOPS, are often favored due to their chemical inertness and minimal interaction with biological samples. rpicorp.com

The primary role of MOPS in this context is to maintain a constant pH, which is essential for the structural integrity and stability of proteins and nucleic acids. Changes in pH can alter the charge distribution on the molecule's surface, leading to conformational changes that would complicate NMR spectral analysis. The pKa of MOPS, around 7.2, makes it suitable for studies conducted at or near physiological pH. wikipedia.org

For NMR studies of proteins and nucleic acids, a stable pH environment ensures that the chemical shifts of protons and other nuclei remain consistent, allowing for accurate structural and dynamic interpretations. Although specific research detailing extensive NMR studies conducted in MOPS media is not abundant in the provided search results, its properties make it a theoretically sound choice for such applications where pH stability is paramount and potential interactions with the buffer are a concern.

Electron Microscopy Applications

In the field of electron microscopy (EM), particularly in negative staining techniques, the choice of buffer for sample suspension is a critical parameter. While not the most commonly cited buffer, MOPS can be used for preparing biological macromolecules for EM analysis. The buffer's main function is to maintain the specimen's native structure and prevent aggregation before staining.

For negative staining, samples are typically suspended in a suitable buffer before being applied to the EM grid. It is crucial to avoid buffers that may crystallize or leave residues upon drying, as this can obscure the specimen. Buffers like phosphate buffer are often avoided because they can react with negative stains, such as uranyl acetate (B1210297), to form precipitates. ox.ac.uk This makes zwitterionic buffers like MOPS, HEPES, or PIPES more suitable alternatives. ox.ac.uk

The protocol for negative staining involves adsorbing the specimen onto a carbon-coated grid, washing with deionized water or a buffer solution, and then staining with a heavy metal salt solution. nih.gov Using a buffer like MOPS during the washing step can be necessary for sample stability, although it may result in a slightly higher background in the final micrograph. nih.gov The compatibility of MOPS with biological systems and its minimal interference with molecular structures make it a viable option for maintaining sample integrity during the preparatory steps for electron microscopy. rpicorp.com

Integration in Nucleic Acid Research and Manipulation

MOPS is a versatile and widely used buffer in nucleic acid research, valued for its ability to maintain a stable, near-neutral pH, which is critical for the integrity and manipulation of DNA and RNA. rpicorp.commyskinrecipes.com

DNA and RNA Isolation and Purification Procedures

The integrity of RNA is of utmost importance during its isolation and purification. MOPS buffer plays a crucial role in protecting RNA from degradation. hbdsbio.comhopaxfc.comhbynm.com Its buffering capacity, with a pKa of approximately 7.2, helps to maintain a stable pH environment, preventing the alkaline hydrolysis of RNA. hbdsbio.comgccbiotech.in

During RNA extraction from cells and tissues, maintaining a consistent pH is essential to inhibit the activity of RNases, enzymes that rapidly degrade RNA. While various protocols exist for preparing 10X MOPS buffer with slightly different concentrations of sodium acetate and EDTA, the primary function of the MOPS component is to stabilize the pH. researchgate.net The buffer is often used in protocols involving laser capture microdissection (LCM) to ensure the quality of RNA extracted from specific cell populations. In such procedures, careful optimization of each step, including the use of an appropriate buffer, is necessary to preserve RNA integrity for downstream applications like quantitative PCR and RNA sequencing.

Enzymatic Manipulation of Nucleic Acids (e.g., Restriction Digestion, Ligation, Polymerase Chain Reactions)

MOPS buffer is compatible with many enzymatic reactions involving nucleic acids. myskinrecipes.com Its ability to maintain a stable pH within the optimal range for many enzymes makes it a suitable component in reaction buffers. rpicorp.com

In the context of the Polymerase Chain Reaction (PCR), a cornerstone technique for DNA amplification, the buffer composition is critical for reaction efficiency. nih.gov Research has shown that combining MOPS with the commonly used Tris buffer can enhance quantitative real-time PCR (qPCR). tandfonline.comnih.gov This combination has been reported to expand the dynamic range of the reaction and improve both the efficiency and the correlation coefficient, allowing for more sensitive quantification of nucleic acids. tandfonline.comnih.gov This suggests that MOPS can be a beneficial additive to standard PCR buffer formulations to overcome challenges associated with certain templates or fluorescent dyes. tandfonline.com

| Buffer System | Observed Effect |

|---|---|

| Tris-HCl alone | Standard performance |

| Tris combined with MOPS, HEPES, or TEA | Expanded dynamic range, improved efficiency, and correlation coefficient |

Electrophoretic Separation of Nucleic Acids (e.g., Agarose (B213101) Gel Electrophoresis for RNA)

One of the most prevalent applications of MOPS buffer is in the electrophoretic separation of RNA on denaturing agarose gels. thomassci.comfishersci.comhopaxfc.com To accurately determine the size of RNA molecules, it is essential to eliminate their secondary structures through denaturation. This is typically achieved using formaldehyde (B43269) in the gel and running buffer. barricklab.org

MOPS buffer is the standard choice for these formaldehyde-agarose gels because its pKa of ~7.2 provides a stable, near-neutral pH environment. gccbiotech.in This pH is optimal for maintaining the denatured state of RNA by formaldehyde and for ensuring the integrity of the RNA molecules during electrophoresis. hbdsbio.comresearchgate.net The adducts formed between formaldehyde and RNA are stable at this pH. researchgate.net

A typical 10X MOPS running buffer consists of 0.2 M MOPS, 50 mM sodium acetate, and 10 mM EDTA, adjusted to pH 7.0. protocols.io The gel is prepared by dissolving agarose in water, cooling, and then adding the 10X MOPS buffer and formaldehyde. thermofisher.comthermofisher.comprotocols.io The electrophoresis is then carried out in a 1X MOPS running buffer. barricklab.orgnationaldiagnostics.com This system provides consistent ion conductivity for efficient RNA migration and allows for clear visualization with various staining methods. gccbiotech.in While alternative buffer systems exist, the MOPS-based system remains a widely used and reliable method for RNA analysis. nih.gov

| Component | Concentration | Purpose |

|---|---|---|

| MOPS (3-(N-morpholino)propanesulfonic acid) | 0.2 M | Maintains pH around 7.0 |

| Sodium Acetate | 50 mM | Provides ions for conductivity |

| EDTA (Ethylenediaminetetraacetic acid) | 10 mM | Chelates divalent cations, inhibiting RNases |

Role in Cell Culture and Subcellular Fractionation Studies (as a Reagent)

This compound, commonly known as MOPS, is a zwitterionic buffer that has become a staple in biochemical and molecular biology research due to its favorable chemical properties. myskinrecipes.comrpicorp.com Developed by Good and colleagues, it is recognized for its effectiveness in maintaining a stable pH in the near-neutral range, which is critical for many biological experiments. deltamicroscopies.comwikipedia.org

The primary function of MOPS in biological research is to control acidity within a physiological range. nih.gov With a pKa of approximately 7.2 at 25°C, MOPS is an excellent buffer for maintaining a stable pH between 6.5 and 7.9. myskinrecipes.combiocompare.com This range is optimal for the viability and function of many biological systems, including mammalian cell cultures and various enzymatic assays. medchemexpress.comnih.gov

In cell culture media, MOPS serves as a crucial component for stabilizing the pH, which can otherwise fluctuate due to cellular metabolism. myskinrecipes.com Unlike phosphate buffers, MOPS does not tend to precipitate with polyvalent cations that may be present in biological fluids and culture media. nih.gov Furthermore, it is considered to have minimal interference with biological processes and enzymatic activities, ensuring more reliable and accurate experimental outcomes. rpicorp.com Its high water solubility and stability in solution make it a convenient and dependable choice for a wide array of in vitro applications. hopaxfc.com

Table 1: Comparison of Common Biological Buffers

| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics |

| MOPS | 7.20 | 6.5 - 7.9 | Zwitterionic; minimal binding to metal ions; suitable for physiological pH. myskinrecipes.comwikipedia.org |

| HEPES | 7.48 | 6.8 - 8.2 | Zwitterionic; widely used in cell culture; can form radicals under certain conditions. deltamicroscopies.comnih.gov |

| Tris | 8.06 | 7.5 - 9.0 | Primary amine can be reactive; pH is highly temperature-dependent. nih.govembl.org |

| Phosphate | 7.20 | 6.5 - 7.5 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺); can inhibit some enzymatic reactions. nih.govembl.org |

The isolation of specific organelles is a fundamental technique in cell biology, allowing for the detailed study of their composition and function. This process, known as subcellular fractionation, requires buffers that can maintain the structural and functional integrity of the organelles once the cell is disrupted. nih.govbitesizebio.com

MOPS is frequently included in homogenization and isolation buffers for this purpose. For instance, it is a key component in Sucrose-EDTA-MOPS (SEM) buffer, which is used for the isolation of mitochondria. creative-proteomics.com During the procedure, the MOPS component of the buffer maintains a constant physiological pH, which is critical for preserving the mitochondrial membrane potential and respiratory functions. creative-proteomics.comnih.gov The use of MOPS helps ensure that the isolated organelles remain intact and biochemically active, which is essential for subsequent downstream analyses such as proteomics, metabolomics, and functional assays. nih.govthermofisher.com

Table 2: Example of a MOPS-Containing Buffer for Mitochondrial Isolation

| Component | Typical Concentration | Purpose |

| Sucrose | 250 mM | Osmotic stabilization to prevent organelle lysis. creative-proteomics.com |

| MOPS-KOH | 10 mM | pH buffering to maintain physiological conditions (pH ~7.2). creative-proteomics.com |

| EDTA | 1 mM | Chelates divalent cations to inhibit metalloproteases and other enzymes. creative-proteomics.com |

To study intracellular components like proteins and nucleic acids, researchers must first disrupt the cell membrane through a process called lysis. sigmaaldrich.com The composition of the lysis buffer is critical for efficiently releasing the cellular contents while preserving the integrity and activity of the target molecules. embl.orgbosterbio.com

MOPS is often the buffering agent of choice in lysis protocols. biocompare.com By maintaining a stable pH upon cell disruption, MOPS helps prevent the denaturation and degradation of proteins by pH-sensitive proteases that are released from cellular compartments. youtube.comemulatebio.com It is used in various lysis buffer formulations, from mild, non-denaturing buffers designed to preserve protein-protein interactions for co-immunoprecipitation, to more stringent buffers used for complete protein solubilization for techniques like SDS-PAGE and Western blotting. youtube.combio-rad.com Its compatibility with a wide range of detergents and salts commonly used in lysis buffers makes it a versatile reagent for molecular extraction. embl.org

Applications in Proteomics and Metabolomics Sample Preparation

In the fields of proteomics and metabolomics, the quality of sample preparation is paramount for obtaining accurate and reproducible results from high-sensitivity analytical techniques like mass spectrometry. MOPS plays a significant role in these preparatory workflows.

Mass spectrometry-based proteomics requires that proteins be extracted, digested into peptides, and analyzed in a way that reflects their original state in the cell as closely as possible. nih.gov MOPS is utilized in buffers for various steps of this process, including protein extraction and separation via gel electrophoresis (e.g., SDS-PAGE). mdpi.combroadinstitute.org

A key advantage of MOPS in this context is its status as a non-coordinating buffer, meaning it has a low propensity to bind to metal ions. hopaxfc.comformedium.com This is important because metal ions can interfere with downstream processes, including enzymatic digestion and mass spectrometry analysis itself. broadinstitute.org By providing a stable pH environment without introducing interfering metal-binding interactions, MOPS helps to ensure the preservation and stability of protein and peptide samples, leading to higher quality data in mass spectrometry-based thermal stability assays and other proteomic analyses. nih.gov

Metabolomics aims to provide a snapshot of the small-molecule metabolites within a biological system at a specific point in time. Because metabolic processes are incredibly rapid, it is essential to halt all enzymatic activity instantaneously—a process known as quenching. biospec.netmdpi.com

While the primary quenching step often involves rapid cooling with a cold solvent like methanol (B129727) or saline, the subsequent extraction and processing steps require careful pH control to prevent metabolite degradation. nih.govnih.gov MOPS can be a component of the extraction buffer used after the initial quenching. Its role is to maintain a stable, near-neutral pH environment once the cells are lysed and metabolites are released. This buffering action is crucial for preventing acid- or base-catalyzed degradation of sensitive metabolites, thereby ensuring that the measured metabolite profile accurately reflects the physiological state at the moment of quenching. nih.gov The stability provided by MOPS during extraction is vital for the reproducibility and validity of quantitative metabolome profiling. nih.gov

Interactions of this compound with Biological Components and Research Systems

Interactions of 3 N Morpholino Propanesulfonate with Biological Components and Research Systems

Non-Covalent Interactions with Proteins and Peptides

3-(N-morpholino)propanesulfonate (MOPS) engages in various non-covalent interactions with proteins and peptides, which are crucial for understanding its role in biological research. These interactions, primarily weak and transient, include hydrogen bonds, electrostatic attractions, and van der Waals forces. nih.gov They are fundamental to processes like molecular recognition and the self-assembly of biomolecules. nih.gov The nature and extent of these interactions can influence protein structure, stability, and function.

The stability of a protein's globular conformation is predominantly maintained by a combination of hydrophobic and electrostatic interactions. nih.gov Hydrophobic interactions generally contribute about 60% to this stability, while hydrogen bonds account for the remaining 40%. nih.gov The contribution of hydrophobic interactions can vary depending on the protein's size, with a greater effect observed in larger proteins. nih.gov

Protein aggregation is a process where misfolded proteins clump together, often driven by the exposure of hydrophobic regions that are normally buried within the protein's core. youtube.com Denaturation, the loss of the protein's native three-dimensional structure, can be induced by factors like heat or chemical denaturants and is a precursor to aggregation. youtube.com

The presence of certain solution additives can either promote or inhibit these processes. researchgate.net Buffers like MOPS can influence aggregation and denaturation by modulating intermolecular interactions. The ionic strength and pH of the buffer, which MOPS helps to control, are critical factors. researchgate.net Changes in pH can alter the electrostatic repulsion between protein molecules, thereby affecting their tendency to aggregate. researchgate.net While there is extensive research on how various additives affect protein stability, the specific, direct influence of MOPS on the aggregation and denaturation pathways of a wide range of proteins is a complex area. Its role will depend on the specific protein, the concentration of MOPS, and the presence of other components in the solution.

Interactions and Compatibility with Nucleic Acids (DNA and RNA)

The study of interactions between proteins and nucleic acids, such as DNA and RNA, is fundamental to understanding many cellular processes, including replication, transcription, and translation. nih.govnih.gov These interactions are often studied in vitro using various biochemical and biophysical techniques that rely on buffered solutions to maintain stable experimental conditions.

MOPS is a commonly used buffer in these studies due to its compatibility with nucleic acids. It is considered to be largely inert and does not significantly interfere with the structure or function of DNA and RNA. This compatibility is crucial for experiments that aim to isolate and identify DNA or RNA binding proteins, as the buffer should not disrupt the native interactions being investigated. nih.govnih.gov The stability of nucleic acids and the protein-nucleic acid complexes is maintained in MOPS-buffered solutions, allowing for accurate analysis of these fundamental biological interactions.

Compatibility with Detergents, Salts, and Other Common Reagents in Complex Research Mixtures

Biochemical and molecular biology research often involves complex mixtures of reagents, including detergents for solubilizing proteins, salts to mimic physiological ionic strength, and various other small molecules. researchgate.netnih.gov The compatibility of the buffering agent with these components is essential for the success of the experiment.

MOPS is generally considered compatible with a wide range of common laboratory reagents. It does not typically react with most detergents or salts, such as sodium chloride (NaCl) and magnesium chloride (MgCl2), which are frequently used in experimental buffers. researchgate.net This compatibility allows for the creation of stable and reliable buffer systems for a variety of applications, from protein purification to enzyme assays. However, it is always important to consider the specific requirements of an experiment, as unforeseen interactions can sometimes occur in complex mixtures.

Effects on Membrane-Bound Proteins and Lipid Bilayers

Membrane-bound proteins are integral to cellular function, and their study often requires their extraction from the native membrane and reconstitution into artificial lipid bilayers, such as liposomes. nih.govmdpi.com The stability of both the protein and the lipid bilayer is paramount in these experiments. nih.gov

Chelation Properties and Metal Ion Interactions in Solution

Many biological processes, particularly those involving enzymes, are dependent on the presence of metal ions. hopaxfc.com Therefore, the interaction of a buffer with these metal ions is a critical consideration. Some buffers can act as chelating agents, binding to metal ions and potentially removing them from the active sites of enzymes, thereby inhibiting their activity. hopaxfc.comnih.gov

MOPS is known to have very low metal-binding constants, making it an excellent choice for studies involving metal-dependent enzymes. hopaxfc.com This property ensures that the buffer does not significantly interfere with the availability of essential metal ions in the solution. This is in contrast to other buffers that may have higher affinities for metal ions, which can lead to a decrease in the pH of the solution as protons are released upon complex formation. hopaxfc.com The weak chelating ability of MOPS makes it a reliable component in experimental systems where the concentration and availability of metal ions need to be precisely controlled.

Implications for Redox Sensitive Biochemical Systems

The selection of a buffer is a critical parameter in the design of experiments involving redox-sensitive biochemical systems, as the buffer itself can interact with components of the redox machinery, including metal ions and reactive oxygen species (ROS). This compound (MOPS) is frequently chosen for such studies due to its perceived chemical stability and low reactivity. himedialabs.comsigmaaldrich.com However, research indicates that MOPS is not entirely inert and its interactions, though often minimal, have significant implications for the interpretation of data from redox-sensitive assays.

Interaction with Redox-Active Metal Ions

A primary reason for selecting MOPS in redox studies is its low affinity for many metal ions that are essential cofactors for redox enzymes. hopaxfc.comdojindo.com The formation of complexes between buffers and metal ions can alter the pH, the redox potential of the metal, and its availability to proteins, thereby confounding experimental results. hopaxfc.comnih.gov

Studies have systematically evaluated the binding affinity of MOPS with various divalent metal ions. At a physiological pH of 7.4, MOPS exhibits no significant binding to Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺. researchgate.net This makes it a suitable buffer for studying enzymes that depend on these ions. However, it does show a mild binding affinity for copper (Cu²⁺) and lead (Pb²⁺), and a weak affinity for zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.net Its low metal-binding constants make it a preferred choice over buffers like Tris, which has much stronger complexation abilities, especially for Cu²⁺. researchgate.net The minimal interaction with magnesium (Mg²⁺) and zinc (Zn²⁺) ions is particularly advantageous in studies of RNA and certain proteins where these ions are crucial for structure and function. researchgate.net

| Metal Ion | Binding Affinity to MOPS (pH 7.4) | Reference |

|---|---|---|

| Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, Ni²⁺ | No significant binding | researchgate.net |

| Cu²⁺, Pb²⁺ | Mild | researchgate.net |

| Zn²⁺, Cd²⁺ | Weak | researchgate.net |

Influence on Iron Autoxidation

The interaction of MOPS with iron, a critical element in many redox reactions, has been studied in detail. The autoxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) is a key process in oxidative stress, leading to the generation of reactive oxygen species. Research shows that iron autoxidation in MOPS buffer is characterized by a distinct lag phase, which shortens with increasing Fe²⁺ concentration and pH. nih.gov This is in stark contrast to phosphate (B84403) buffer, where no such lag is observed. nih.gov

This phenomenon is attributed to the very low affinity of MOPS for iron. nih.gov During the reaction in MOPS, a yellow-colored intermediate forms, and the final iron product has a different absorption spectrum and lower reactivity compared to the Fe³⁺ formed in phosphate buffer. nih.gov These findings indicate that under specific experimental conditions, Fe²⁺ can remain substantially stable for a considerable time in MOPS buffer. nih.gov However, the process is sensitive to other molecules. Phosphorus-containing compounds, for instance, can inhibit Fe²⁺ oxidation in MOPS by binding to the newly formed Fe³⁺, thereby decreasing its ability to accelerate further Fe²⁺ autoxidation. nih.gov This suggests that the presence of molecules like adenosine (B11128) triphosphate (ATP) or other phosphates in an experimental system could modify the redox cycling of iron in MOPS buffer. nih.gov

Reactivity with Reactive Oxygen Species (ROS) and Radical Formation

While generally considered stable, MOPS is not completely unreactive towards strong oxidizing agents. Studies have shown that hydrogen peroxide (H₂O₂), a common ROS, can oxidize the morpholine (B109124) ring of MOPS to form its corresponding N-oxide. nih.gov However, this oxidation is a slow process. For example, in a solution containing 0.1 M MOPS and 0.1 M H₂O₂ at pH 7.0, no oxidized MOPS was detected after two hours, and only 5.7% was oxidized after 24 hours. nih.gov This slow reaction rate suggests that for most biochemical studies conducted over shorter time frames, the direct scavenging of H₂O₂ by MOPS is unlikely to significantly affect the experimental outcomes. nih.gov

In some contexts, MOPS can act as an electron donor. In studies of aerobic photobiocatalysis, MOPS was found to not only function as a buffer but also as an electron donor that helps protect flavin-dependent enzymes from oxidative deactivation. nih.gov This dual role highlights a potential for MOPS to actively participate in redox chemistry under specific photochemical conditions. nih.gov Concerns have also been raised about the potential for "Good's" buffers, including MOPS, to form radicals, which could interfere with studies of oxidative processes. hopaxfc.commoleculardepot.com

Advanced Methodological Considerations and Potential Interferences in 3 N Morpholino Propanesulfonate Buffered Systems

Comparative Analysis of 3-(N-morpholino)propanesulfonate with Other Good's Buffers (e.g., MES, HEPES, MOPSO)

This compound (MOPS) is a zwitterionic biological buffer, one of the series of N-substituted sulfamic acids developed by Good and colleagues to provide stable pH environments for biochemical and biological research. yacooscience.comwikipedia.org These buffers are characterized by their pKa values near physiological pH, high water solubility, membrane impermeability, and minimal interference with biological processes. wikipedia.org MOPS, with a useful pH range of 6.5 to 7.9, is frequently compared with other Good's buffers like MES, HEPES, and MOPSO for its suitability in various experimental contexts. biocompare.comdalochem.comyacooscience.com

Suitability for Specific Experimental Regimes and pH Requirements

The choice between MOPS and other Good's buffers is primarily dictated by the desired pH of the experiment. MES, with a pKa of 6.15 at 25°C, is optimal for acidic conditions, buffering effectively in the pH range of 5.5 to 6.7. dalochem.comyunbangpharm.com In contrast, MOPS, with a pKa of 7.20 at 25°C, is ideal for experiments requiring neutral to slightly alkaline conditions (pH 6.5-7.9). dalochem.comyunbangpharm.com HEPES buffers at a slightly more alkaline range of 6.8 to 8.2, while MOPSO, a structural analog of MOPS containing a hydroxyl group, has a useful pH range of 6.2-7.6. yacooscience.cominterchim.fr

MOPS is particularly well-suited for RNA-related applications, such as denaturing gel electrophoresis, due to its ability to maintain a stable neutral pH, which is crucial for RNA integrity. dalochem.comhbdsbio.com It is also widely used in protein purification, chromatography, and as a component in cell culture media for bacteria, yeast, and mammalian cells. hbdsbio.comhopaxfc.comvacutaineradditives.com For mammalian cell culture, a concentration not exceeding 20 mM is recommended. hbdsbio.com MES, on the other hand, is often the buffer of choice for experiments involving proteins and enzymes that function optimally under acidic conditions. dalochem.com It is also used in various chromatography and electrophoresis experiments due to its low ion mobility and conductivity. yunbangpharm.com While both MOPS and MES are zwitterionic morpholine (B109124) buffers, the propyl sulfonic acid side chain in MOPS versus the ethyl sulfonic acid side chain in MES contributes to their different buffering ranges. yunbangpharm.com

| Buffer | pKa (25°C) | Useful pH Range | Common Applications |

|---|---|---|---|

| MOPS | 7.20 | 6.5 - 7.9 | RNA electrophoresis, protein purification, cell culture (neutral pH) |

| MES | 6.15 | 5.5 - 6.7 | Enzyme assays (acidic pH), cation exchange chromatography |

| HEPES | 7.55 | 6.8 - 8.2 | Cell culture, protection of enzymes from pH changes during freezing |

| MOPSO | 6.90 | 6.2 - 7.6 | Analysis of copper, chelating complex studies |

Comparative Analysis of Background Interference and Experimental Noise

An important consideration when selecting a buffer is its potential to interfere with the experimental system. Good's buffers were designed to be inert, but some interactions can occur. MOPS is known for its inability to form complexes with most metal ions, making it a suitable non-coordinating buffer in solutions containing metallic ions. biocompare.comhbdsbio.com However, some studies suggest it may form a complex with Fe3+. hbdsbio.com In contrast, during iron autoxidation studies, MOPS and HEPES buffers exhibit a lag phase and the formation of a yellow color, which differs from the reaction in phosphate (B84403) buffer. nih.gov This suggests a very low affinity of these buffers for iron. nih.gov

MOPS has high transparency to UV light, which is advantageous for optical detection experiments. yunbangpharm.com It generally does not interfere with Bradford or bicinchoninic acid (BCA) protein assays. yacooscience.comhopaxfc.com However, it is known to interfere with the Lowry protein determination method. hopaxfc.comvacutaineradditives.com

Some research indicates that buffers can interact with biological molecules, potentially influencing experimental outcomes. For instance, MOPS has been shown to interact with the peptide backbone of bovine serum albumin, leading to protein stabilization. hopaxfc.comvacutaineradditives.com It can also form complexes with DNA. hopaxfc.com Studies on vascular smooth muscle have indicated that MOPS, along with Tris and HEPES, may interfere with calcium ion-dependent responses. nih.gov The choice of buffer can also have a significant impact on protein stability studies. For example, using a phosphate buffer instead of MOPS in guanidinium (B1211019) chloride denaturation experiments can lead to a dramatic drop in the measured pH, resulting in artifactual data. nih.gov

Impact of Buffer Concentration and Ionic Strength on Experimental Outcomes

The concentration and ionic strength of the buffer are critical parameters that can significantly influence experimental results. The typical working concentration for MOPS buffer is between 20-50 mM, which is generally effective for maintaining pH stability. hbdsbio.com However, the optimal concentration depends on the specific experimental requirements. An excessively high concentration can complicate experimental procedures and potentially affect the results, while a concentration that is too low may not provide sufficient buffering capacity to maintain a stable pH. hbdsbio.com

In the context of microbial cultivation, the concentration of MOPS can affect growth properties, metabolite production, and the final pH of the culture medium. researchgate.net For instance, in the cultivation of Caldicellulosiruptor bescii, increasing concentrations of MOPS had a noticeable effect on optical density, as well as acetate (B1210297) and lactate (B86563) production. researchgate.net

The ionic strength of a buffer is another crucial factor. MOPS itself has a lower ionic strength. hbdsbio.com If the ionic strength of the experimental system is too high, or the buffering capacity is insufficient, the effectiveness of the MOPS buffer can be compromised, leading to pH fluctuations. hbdsbio.com The ionic strength of the buffer is particularly important in techniques like electrophoresis, where it can affect the electrophoretic mobility of molecules. nih.gov Studies have shown that electrophoretic mobility decreases as ionic strength increases. nih.gov In isoelectric focusing, lower ionic strength buffers (10-50 mM) are generally preferred as they facilitate the establishment of pH gradients and lead to sharper protein band resolution. patsnap.com Conversely, higher ionic strengths can cause excessive heating and band broadening. patsnap.com

Photochemical Stability and Degradation Pathways of this compound

The stability of MOPS under various conditions is a key consideration for its use in experiments. MOPS is sensitive to light and can undergo photochemical reactions, especially under ultraviolet light. hbdsbio.com This can lead to changes in its molecular structure and the production of colored products, causing the solution to turn yellow. hbdsbio.com Therefore, it is recommended to store MOPS solutions protected from light, for instance, in containers covered with foil. hbdsbio.comyacooscience.com While a light straw-colored solution may still be usable, darker solutions are generally not recommended. yacooscience.com

Thermal Degradation Products and Autoclaving Effects

It is strongly advised not to sterilize MOPS buffer by autoclaving. biocompare.comhopaxfc.com The high temperatures involved in autoclaving can cause MOPS to degrade, leading to the formation of unknown yellowish substances. hopaxfc.comreddit.com This degradation is particularly pronounced when MOPS is autoclaved in the presence of glucose. hopaxfc.comvacutaineradditives.com The recommended method for sterilizing MOPS solutions is filtration through a 0.2 µm filter. biocompare.comhbdsbio.comhopaxfc.com

Temperature, in general, is an important factor affecting the stability of MOPS buffer. hbdsbio.com At higher temperatures, the thermal motion of molecules increases, which can weaken the interactions within the buffer and affect its stability and buffering capacity. hbdsbio.comvacutaineradditives.com This is an important consideration for temperature-dependent reactions. vacutaineradditives.com

Oxidative Stability and Reactivity in Specific Systems

MOPS solutions exposed to air can undergo oxidation, which can lead to a decrease in their stability and contribute to the yellowing of the solution. hbdsbio.comhbdsbio.com To minimize this, it is advisable to reduce the contact of the solution with air and use appropriate sealing measures during storage. hbdsbio.com While MOPS can be oxidized by hydrogen peroxide (H2O2), this oxidation is slow and is not expected to have a significant impact on biological systems. hopaxfc.com

In specific experimental systems, MOPS has been shown to have some reactivity. For example, it can influence the thickness and barrier properties of rat endothelial surface layers. hopaxfc.com It has also been observed to affect the enzymatic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) by certain hydrolases, with its presence leading to lower hydrolysis rates compared to phosphate buffer. nih.gov

Generation of Experimental Artifacts Attributable to this compound

The use of this compound (MOPS) as a buffering agent in biological and biochemical systems is widespread due to its favorable pKa of 7.2, which is compatible with most physiological pH ranges. However, the assumption that MOPS is an inert component in experimental systems is not always valid. A growing body of evidence indicates that MOPS can participate in or interfere with various analytical procedures, leading to the generation of experimental artifacts. These interferences can manifest in spectrophotometric and colorimetric assays, chromatographic separations, and through direct reactivity with specific reagents or sample components. Understanding these potential interactions is crucial for accurate data interpretation and methodological design.

Interference with Spectrophotometric and Colorimetric Assays (e.g., Lowry, Folin)

MOPS has been identified as an interfering substance in several common protein quantification assays, most notably the Lowry assay and those utilizing the Folin-Ciocalteu reagent. The mechanism of this interference is multifaceted. The Lowry method, a staple in many biochemistry labs for determining protein concentration, relies on the reaction of copper ions with peptide bonds under alkaline conditions, followed by the reduction of the Folin-Ciocalteu reagent by aromatic amino acid residues. A variety of compounds are known to interfere with this assay, including certain buffers nih.govitu.edu.tr.

Tris buffer, for example, has been shown to distort measurements by decreasing chromophore development and contributing to blank color researchgate.net. While the exact mechanism of MOPS interference is not as extensively detailed in readily available literature, compatibility charts from major biochemical suppliers provide quantitative guidance. For instance, in the DC™ Protein Assay, a modified Lowry-based assay, MOPS is listed as having a compatibility limit of 0.1 M, indicating that concentrations at or above this level can lead to significant inaccuracies bio-rad.com. The Folin-Ciocalteu reagent is a mixture of phosphomolybdic and phosphotungstic acids that is reduced to a blue chromophore by phenols and other reducing substances nih.gov. The assay is not specific to proteins and can react with a wide array of reducing agents, which can lead to an overestimation of protein content researchgate.net. It is plausible that MOPS, or its degradation products, may possess sufficient reducing potential to react with the Folin-Ciocalteu reagent, thereby contributing to the background absorbance and artificially inflating the perceived protein concentration.

The following table summarizes the compatibility of MOPS with a modified Lowry-based protein assay:

| Assay | Interfering Substance | Maximum Compatible Concentration |

|---|---|---|

| DC™ Protein Assay (Lowry-based) | MOPS | 0.1 M |

This table indicates that using MOPS at concentrations above 0.1 M in the DC™ Protein Assay can lead to significant interference.

Impact on Chromatographic Elution Profiles and Separation Efficiency

The physicochemical properties of MOPS can influence chromatographic separations, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). MOPS is a zwitterionic and highly polar compound, characteristics that result in its poor retention on traditional nonpolar stationary phases used in RP-HPLC hbdsbio.com. In this chromatographic mode, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like MOPS have a strong affinity for the polar mobile phase and thus elute very early, often at or near the void volume.

While MOPS itself is not well-retained, its presence in the mobile phase can have indirect effects on the elution profiles and separation efficiency of other analytes. The ionic strength and pH of the mobile phase are critical parameters that influence the retention and peak shape of ionizable compounds nih.gov. As a buffer, MOPS is used to control the pH of the mobile phase, which in turn affects the ionization state and, consequently, the retention of acidic and basic analytes. However, the low ionic strength of some buffer systems can lead to poor peak shapes for certain analytes, particularly peptides, due to increased mutual repulsion of ions on the hydrophobic column surface researchgate.net.

Due to its high polarity, MOPS is more suited for use in Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This technique is adept at retaining and separating highly polar compounds that are not well-retained in RP-HPLC nih.govnih.gov. In HILIC, increasing the buffer concentration can have varied effects on retention, either decreasing it if ion exchange is a dominant mechanism or increasing it by affecting solvation nih.gov. While specific studies detailing the impact of a MOPS-containing mobile phase on the elution profiles of other analytes are not abundant, the general principles of HILIC suggest that it would be a more appropriate chromatographic system for analyses requiring a MOPS buffer.

The following table outlines the general behavior of MOPS in different HPLC modes:

| Chromatographic Mode | Retention Behavior of MOPS | Potential Impact on Separation |

|---|---|---|

| Reversed-Phase (RP-HPLC) | Poor retention, elutes near the void volume | Can influence mobile phase pH and ionic strength, potentially affecting the retention and peak shape of ionizable analytes. |

| Hydrophilic Interaction (HILIC) | Can be retained and separated | More suitable for applications requiring a MOPS buffer system for the separation of polar analytes. |

Future Directions and Emerging Research Avenues for 3 N Morpholino Propanesulfonate in Chemical Biology and Biotechnology

Development of Novel 3-(N-morpholino)propanesulfonate-Based Buffer Systems and Formulations

The development of novel drug delivery systems is a continuous endeavor in the biopharmaceutical industry, aiming to optimize drug release and therapeutic efficacy. ualberta.canih.gov While traditional buffer systems have been instrumental, there is a growing need for more physiologically relevant and specialized buffer formulations. Future research is anticipated to focus on creating novel MOPS-based buffer systems with enhanced properties.

These advanced formulations could be designed for specific applications, such as improving the stability of therapeutic proteins or enhancing the performance of enzyme-based diagnostics. For instance, the development of "super mop" like materials with both adsorptive and degradative capabilities for pollutants highlights the trend towards creating multifunctional materials. rsc.org Similarly, future MOPS formulations could be engineered to possess additional functionalities beyond pH control.

Research in this area may explore the modification of the MOPS molecule itself or its combination with other excipients to create buffer systems with tailored characteristics. The development of novel bicarbonate buffer systems for in vitro-in vivo correlation studies of enteric-coated microparticles showcases the move towards more biomimetic systems. researchgate.net A similar approach could be applied to develop MOPS-based buffers that more closely mimic specific cellular environments.

Table 1: Potential Future MOPS-Based Buffer Formulations and Their Target Applications

| Novel MOPS Formulation | Potential Modification | Target Application | Anticipated Benefit |

| Cryo-Protectant MOPS Buffer | Incorporation of cryo-protectant molecules | Cryopreservation of cells and tissues | Enhanced cell viability and functional recovery post-thaw |

| Antioxidant-Enriched MOPS Buffer | Addition of stable antioxidant compounds | Long-term storage of sensitive proteins and enzymes | Reduced oxidative damage and preservation of biological activity |

| Controlled-Release MOPS Matrix | Entrapment within a biodegradable polymer matrix | Tissue engineering and regenerative medicine | Sustained pH regulation in the local microenvironment of implanted scaffolds |

| Metal-Chelating MOPS Derivative | Covalent modification to introduce a chelating moiety | Studies of metalloenzymes and metal-ion sensitive assays | Precise control of free metal ion concentrations |

Computational Modeling and Simulation of this compound Interactions with Biomolecules

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding complex biological processes at the molecular level. nih.govnih.govresearchgate.net While these techniques have been extensively used to study proteins, nucleic acids, and their interactions with various ligands, the explicit role of buffer molecules in these simulations is often simplified. nih.govmdpi.com Future research is poised to delve into more detailed computational studies of the interactions between MOPS and biomolecules.

These in silico investigations could provide unprecedented insights into how MOPS influences the structure, dynamics, and function of proteins and enzymes. mdpi.com For example, simulations could elucidate the specific binding sites of MOPS on a protein surface and the energetic contributions of these interactions to protein stability. Understanding these subtle interactions is crucial for accurately interpreting experimental data and for the rational design of new biochemical assays.

Furthermore, computational models can be employed to predict the behavior of MOPS in complex environments, such as the crowded cytoplasm of a cell or at the interface of a biomaterial. nih.gov This knowledge would be invaluable for optimizing the composition of buffer systems for specific applications and for developing more accurate models of cellular processes.

Table 2: Potential Research Questions to be Addressed by Computational Modeling of MOPS-Biomolecule Interactions

| Research Question | Computational Approach | Potential Impact |

| How does MOPS binding affect the conformational landscape of a specific enzyme? | All-atom molecular dynamics simulations with enhanced sampling techniques | Improved understanding of allosteric regulation and enzyme kinetics |

| What is the distribution of MOPS molecules around a DNA or RNA molecule in solution? | Grand Canonical Monte Carlo or molecular dynamics simulations | More accurate models of nucleic acid electrostatics and hydration |

| Can MOPS competitively inhibit the binding of a substrate or drug to a protein? | Docking and free energy calculations | Better interpretation of in vitro assay results and improved drug design |

| How does MOPS influence the stability of a protein-protein interface? | Umbrella sampling or metadynamics simulations | Insights into the role of the buffer in modulating protein-protein interactions |

Integration into High-Throughput Screening Methodologies for Biochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biochemical research, enabling the rapid testing of thousands of compounds for their biological activity. nih.govmalvernpanalytical.comassaygenie.com The reliability and reproducibility of HTS assays are critically dependent on maintaining stable experimental conditions, particularly pH. Given its biocompatibility and buffering capacity in the neutral pH range, MOPS is already utilized in many HTS applications. mpbio.commyskinrecipes.com However, future research will likely focus on the more strategic integration and optimization of MOPS-based buffers in HTS workflows.

The development of specialized MOPS formulations for HTS could address challenges such as compound interference and assay artifacts. For instance, a MOPS-based buffer with low ionic strength might be advantageous for certain assays where high salt concentrations can interfere with molecular interactions. Moreover, the compatibility of MOPS with automated liquid handling systems and various detection technologies, such as fluorescence and luminescence, makes it an ideal candidate for further integration into HTS platforms. technologynetworks.com

As HTS technologies continue to evolve, with a move towards more complex cell-based assays and phenotypic screening, the demand for robust and versatile buffer systems will only increase. nih.gov Research into the impact of different buffer components on cellular health and signaling pathways will be crucial for developing the next generation of HTS assays.

Applications in Microfluidic Devices and Nanotechnology for Miniaturized Biochemical Analysis

The convergence of microfluidics and nanotechnology is revolutionizing biochemical analysis, enabling the development of "lab-on-a-chip" devices for point-of-care diagnostics and high-sensitivity detection. nih.govyoutube.com These miniaturized systems offer numerous advantages, including low sample and reagent consumption, rapid analysis times, and the potential for high-throughput parallel processing. nih.gov The integration of MOPS into these platforms is an emerging area of research with significant potential.

In microfluidic devices, maintaining precise pH control in picoliter to nanoliter volumes is a significant challenge. MOPS, with its high water solubility and effective buffering capacity, can be readily incorporated into the aqueous phase of microfluidic systems to ensure stable pH conditions for on-chip biochemical reactions. rsc.org For example, MOPS could be used in microfluidic PCR devices, on-chip enzyme assays, and miniaturized cell culture platforms.

In the realm of nanotechnology, MOPS can be used as a stabilizing agent for nanoparticles or as a component of the surface chemistry of biosensors. azonano.com The morpholino group in MOPS can influence the surface properties of materials, potentially reducing non-specific protein adsorption, a critical issue in biosensor development. As nanotechnology continues to produce novel materials and devices for biomedical applications, the unique properties of MOPS will likely be harnessed in new and innovative ways. army.milignou.ac.innih.govmdpi.comparadeepphosphates.com

Table 3: Potential Applications of MOPS in Microfluidics and Nanotechnology

| Application Area | Specific Use of MOPS | Enabling Technology | Potential Advantage |

| Point-of-Care Diagnostics | Buffering agent in a microfluidic immunoassay | Paper-based or polymer-based microfluidic chips | Improved accuracy and reliability of diagnostic test results |

| Organ-on-a-Chip Systems | Component of the perfusion media for cell culture | Microfluidic cell culture devices | Maintenance of a stable physiological pH for long-term cell viability |

| Nanoparticle-Based Drug Delivery | Surface coating for drug-loaded nanoparticles | Polymeric or lipid-based nanoparticles | Enhanced stability and biocompatibility of the nanocarriers |

| Biosensors | Component of the surface functionalization layer | Gold nanoparticles or carbon nanotubes | Reduced non-specific binding and improved signal-to-noise ratio |

Q & A

Q. How is a MOPS buffer solution prepared for maintaining physiological pH in microbial cultures?

MOPS buffer (0.02 mol/L, pH 7.0) is prepared by dissolving 4.2 g of MOPS in 900 mL water, adjusting the pH to 7.0 with dilute sodium hydroxide, and diluting to 1 L. This protocol ensures compatibility with microbial growth media, as MOPS is freely soluble in water and minimally interferes with metabolic processes .

Q. What physicochemical properties make MOPS suitable for cell culture and enzyme assays?

MOPS is a zwitterionic buffer with a pKa of ~7.2, effective in pH 6.5–7.8. Its high solubility in water (>1 M) and low metal-binding capacity minimize interference with enzymatic reactions. Its melting point (275–280°C) and stability at room temperature ensure long-term storage viability .

Q. Why is MOPS preferred over phosphate buffers in bacterial growth media?

MOPS does not chelate essential metal ions (e.g., Mg²⁺ or Ca²⁺) and maintains pH stability under aerobic conditions. For example, Escherichia coli grown in MOPS-buffered media (pH 7.0) with 0.4% glucose shows consistent growth rates, unlike phosphate buffers, which can precipitate divalent cations .

Advanced Research Questions

Q. How does MOPS influence fluorescence-based assays, and how can signal-to-noise ratios be optimized?

MOPS buffers at pH >7.0 reduce fluorescence signals in probes like DAF-FM due to pH-dependent quenching. For nitric oxide detection, switching to MES buffer (pH 5.8) enhances signal intensity by ~30%. Researchers should empirically test buffer pH and concentration (e.g., 25–50 mM) to balance ionic strength and fluorescence yield .

Q. What role does MOPS play in microbial sulfur metabolism, and how can its degradation be assayed?

MOPS serves as a sulfur source in E. coli via the alkanesulfonate monooxygenase system. To study degradation, use knockout strains lacking the ssuD gene (encoding the monooxygenase) and monitor sulfite production via colorimetric assays (e.g., fuchsin method) in MOPS-supplemented minimal media .

Q. How does MOPS affect osmotic stress responses in bacteria?

Under hyperosmotic stress, E. coli accumulates MOPS as a compatible solute via the ProU transporter. Quantify intracellular MOPS using ¹H-NMR or HPLC-MS in cells cultured in high-osmolarity media (e.g., +0.5 M NaCl). Compare with betaine uptake to assess osmoprotectant efficiency .

Q. What methodological considerations apply when using MOPS in capillary electrophoresis (CE)?

MOPS (pH 7.0) separates APTS-derivatized saccharides via differences in hydrodynamic volume rather than charge. For resolving sialylated glycans, use 50 mM MOPS with 10% acetonitrile to reduce aggregation. Ensure buffer degassing to avoid bubble formation during high-voltage runs .

Q. How does MOPS interact with metalloenzymes, and what precautions are needed in kinetic studies?

MOPS weakly binds Fe²⁺, potentially inhibiting Fe-dependent enzymes like taurine dioxygenase. Pre-treat buffers with Chelex-100 to remove trace metals, and validate activity using a negative control (e.g., EDTA-treated MOPS). For in vitro assays, substitute with non-coordinating buffers like HEPES if inhibition occurs .

Q. Can MOPS stabilize RNA polymerase interactions in Bacillus subtilis transcription assays?

MOPS (25 mM, pH 7.2) in resuspension buffers preserves RNA polymerase-HelD complex integrity during in vitro transcription. Use gel-shift assays or cryo-EM to confirm complex stability, and compare with Tris-based buffers, which may alter protein conformation at higher pH .

Q. What are the limitations of MOPS in anaerobic bacterial cultures?

MOPS buffers may require redox potential adjustments for obligate anaerobes. For Clostridium spp., supplement MOPS with 1 mM dithiothreitol (DTT) and 0.1% resazurin to maintain reducing conditions. Validate via growth curves compared to bicarbonate-buffered media .

Methodological Best Practices

- Buffer Compatibility : Avoid MOPS in Fe²⁺-dependent assays; use Chelex-treated buffers or alternative zwitterions (e.g., PIPES) .

- Fluorescence Optimization : Titrate MOPS concentration (10–100 mM) to balance pH stability and probe sensitivity .

- Microbial Studies : For sulfur metabolism, confirm strain-specific transporter expression (e.g., ssuABC in E. coli) via RT-qPCR before MOPS supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.